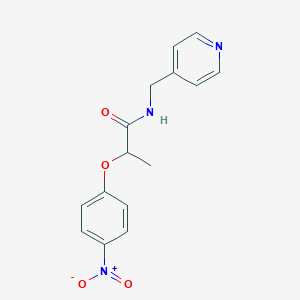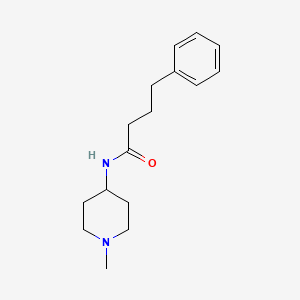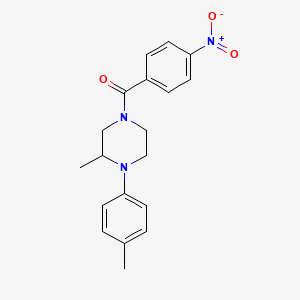![molecular formula C16H16BrClN2OS B4183766 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B4183766.png)
1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine
Vue d'ensemble
Description
1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine, also known as BTS, is a chemical compound that has been widely studied for its potential therapeutic applications. BTS belongs to the class of piperazine derivatives, which have been shown to possess various pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Mécanisme D'action
The mechanism of action of 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems and ion channels. 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine has been shown to enhance the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine has also been shown to modulate the activity of ion channels and receptors, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine has been shown to have various biochemical and physiological effects, including the enhancement of neurotransmitter release and modulation of ion channels and receptors. 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine is its versatility in various research applications. 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine has been shown to have potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. However, one of the limitations of 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine is its potential toxicity and side effects, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the research on 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine. One direction is to explore the potential therapeutic applications of 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine in various mental disorders, including depression, anxiety, and schizophrenia. Another direction is to investigate the mechanism of action of 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine in more detail, in order to understand its pharmacological effects and potential side effects. Additionally, further research is needed to optimize the synthesis method of 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine, in order to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. In neuroscience, 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine has been shown to enhance the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine has also been shown to modulate the activity of ion channels and receptors, such as the NMDA receptor, which is involved in learning and memory.
In psychiatry, 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine has been studied as a potential treatment for various mental disorders, including depression, anxiety, and schizophrenia. 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine has been shown to have antidepressant and anxiolytic effects in animal models and has been proposed as a potential alternative to traditional antidepressant and anxiolytic drugs. 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine has also been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be a promising treatment for this disorder.
Propriétés
IUPAC Name |
(5-bromothiophen-2-yl)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2OS/c17-15-6-5-14(22-15)16(21)20-9-7-19(8-10-20)11-12-3-1-2-4-13(12)18/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQXVAJJWILCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4183686.png)


![1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183699.png)
![4-[(5-bromo-2-thienyl)carbonyl]morpholine](/img/structure/B4183712.png)

![2-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4183729.png)
![3-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4183735.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4183743.png)
![N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4183749.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183756.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide](/img/structure/B4183764.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)